BML-190, chemically known as BML-190, is a synthetic aminoalkylindole compound primarily recognized for its activity as an inverse agonist of the cannabinoid receptor type 2 (CB2) [, ]. This classification stems from its ability to bind to the CB2 receptor and elicit an effect opposite to that of a typical agonist, effectively decreasing the receptor's basal activity []. BML-190 has gained significant attention in scientific research for its potential therapeutic applications, particularly in areas like inflammation and cancer [, ].
BML-190 primarily exerts its effects by acting as an inverse agonist of the CB2 receptor [, ]. Unlike agonists that activate the receptor, BML-190 binds to the CB2 receptor and reduces its basal activity []. This interaction disrupts the downstream signaling pathways associated with the CB2 receptor, ultimately influencing cellular responses. For instance, in the context of Cryptococcus neoformans, BML-190's interaction with the GPR4 receptor, a G-protein coupled receptor, leads to intracellular cAMP accumulation, ultimately reducing chitosan synthesis [, , ]. In human breast and prostate cancer cell lines, BML-190, via CB1-like cannabinoid receptors, leads to the suppression of both Nerve Growth Factor (NGF) Trk receptors and Prolactin receptors, ultimately inhibiting cell proliferation [].
Inflammation: BML-190's ability to modulate CB2 receptor activity has implications for inflammation research. Studies have shown its potential in reducing the release of inflammatory mediators from macrophages, suggesting its potential therapeutic application in inflammatory diseases [].
Cancer: BML-190 has shown promise in inhibiting the proliferation of human breast and prostate cancer cells by suppressing NGF Trk receptors and Prolactin receptors []. This finding suggests its potential as an anti-cancer agent, warranting further investigation into its efficacy and safety profiles.
Fungal Infections: Research on Cryptococcus neoformans demonstrated that BML-190 reduces chitosan synthesis, a crucial component of the fungal cell wall, through its interaction with the cAMP/PKA signaling pathway [, , ]. This finding suggests its potential as an antifungal agent, particularly for targeting fungal infections like cryptococcal meningitis.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7